3-(4-Ethoxyphenyl)-1,1-diethylurea
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Overview
Description
3-(4-Ethoxyphenyl)-1,1-diethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxyphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-1,1-diethylurea typically involves the reaction of 4-ethoxyaniline with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-1,1-diethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-1,1-diethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-1,1-diethylurea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1,1-diethylurea
- 3-(4-Chlorophenyl)-1,1-diethylurea
- 3-(4-Nitrophenyl)-1,1-diethylurea
Uniqueness
3-(4-Ethoxyphenyl)-1,1-diethylurea is unique due to the presence of the ethoxy group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
1461-82-1 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)13(16)14-11-7-9-12(10-8-11)17-6-3/h7-10H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
VMWSLMQVVBHWMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
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